molecular formula C2H3BrZn B6317464 Vinylzinc bromide CAS No. 121825-35-2

Vinylzinc bromide

Cat. No.: B6317464
CAS No.: 121825-35-2
M. Wt: 172.3 g/mol
InChI Key: NXOOHTNFDGTPON-UHFFFAOYSA-M
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Description

Vinylzinc bromide is an organozinc compound with the chemical formula C2H3ZnBr. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinylzinc bromide can be synthesized through the reaction of vinyl bromide with zinc in the presence of a catalyst. One common method involves the use of a palladium catalyst to facilitate the reaction. The general reaction is as follows: [ \text{CH}_2=\text{CHBr} + \text{Zn} \rightarrow \text{CH}_2=\text{CHZnBr} ]

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow process to ensure a consistent and high yield of the compound. The reaction conditions typically involve maintaining a controlled temperature and pressure to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Vinylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the vinyl group is replaced by another nucleophile.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

    Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Tetrahydrofuran (THF): Often used as a solvent.

    Temperature and Pressure: Reactions are typically carried out at room temperature and atmospheric pressure.

Major Products:

    Alcohols: Formed from the addition of this compound to carbonyl compounds.

    Alkenes: Formed from coupling reactions with other alkenyl or aryl halides.

Scientific Research Applications

Vinylzinc bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to form complex molecules.

    Biology: Utilized in the synthesis of biologically active compounds.

    Medicine: Employed in the development of pharmaceutical intermediates.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which vinylzinc bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. The vinyl group acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the zinc atom, which stabilizes the intermediate and enhances its nucleophilicity.

Comparison with Similar Compounds

    Vinyl Bromide (CH2=CHBr): A precursor to vinylzinc bromide, used in similar reactions but lacks the reactivity provided by the zinc atom.

    Vinyl Magnesium Bromide (CH2=CHMgBr): Another organometallic reagent used in similar types of reactions but with different reactivity and stability profiles.

Uniqueness: this compound is unique in its ability to form stable intermediates that can participate in a wide range of chemical reactions. The presence of the zinc atom provides enhanced reactivity and selectivity compared to other similar compounds.

Properties

IUPAC Name

bromozinc(1+);ethene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3.BrH.Zn/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOOHTNFDGTPON-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=[CH-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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